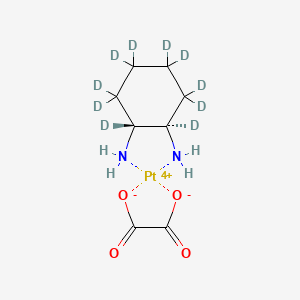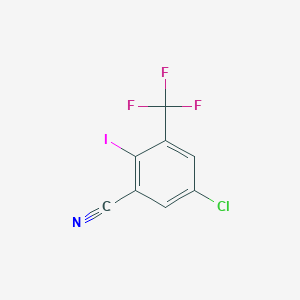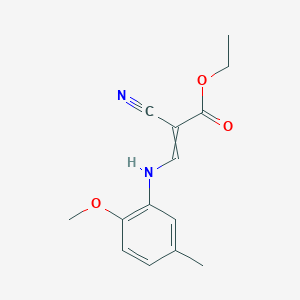![molecular formula C28H18Cl2N2O5 B14096518 7-Chloro-1-{3-[(4-chlorobenzyl)oxy]phenyl}-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096518.png)
7-Chloro-1-{3-[(4-chlorobenzyl)oxy]phenyl}-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-1-{3-[(4-chlorobenzyl)oxy]phenyl}-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chromeno-pyrrole core, substituted with chloro, oxazolyl, and chlorobenzyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-{3-[(4-chlorobenzyl)oxy]phenyl}-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, including the formation of the chromeno-pyrrole core and subsequent functionalization with various substituents. Common synthetic routes may involve:
Formation of the Chromeno-Pyrrole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The chloro, oxazolyl, and chlorobenzyl groups are introduced through various substitution reactions, often using reagents such as chlorinating agents, oxazolyl precursors, and chlorobenzyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-1-{3-[(4-chlorobenzyl)oxy]phenyl}-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Chlorinating agents, oxazolyl precursors, chlorobenzyl halides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
7-Chloro-1-{3-[(4-chlorobenzyl)oxy]phenyl}-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 7-Chloro-1-{3-[(4-chlorobenzyl)oxy]phenyl}-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Signal Transduction Pathways: Influencing pathways that regulate cell growth, differentiation, or apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one: Known for its therapeutic applications in the central nervous system.
2H-1,4-benzodiazepin-2-one, 7-chloro-1,3-dihydro-5-phenyl: Another compound with similar structural features and biological activities.
Uniqueness
7-Chloro-1-{3-[(4-chlorobenzyl)oxy]phenyl}-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific combination of functional groups and the resulting biological activities. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C28H18Cl2N2O5 |
|---|---|
Poids moléculaire |
533.4 g/mol |
Nom IUPAC |
7-chloro-1-[3-[(4-chlorophenyl)methoxy]phenyl]-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C28H18Cl2N2O5/c1-15-11-23(31-37-15)32-25(17-3-2-4-20(12-17)35-14-16-5-7-18(29)8-6-16)24-26(33)21-13-19(30)9-10-22(21)36-27(24)28(32)34/h2-13,25H,14H2,1H3 |
Clé InChI |
HTHFFVVUEPVOCG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC(=CC=C5)OCC6=CC=C(C=C6)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-1-(3-ethoxyphenyl)-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096449.png)


![3-(2-fluorobenzyl)-9-(4-fluorophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14096472.png)

![7-(4-fluorophenyl)-4-hydroxy-1-methyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14096480.png)
![5,6-Dihydro-2-phenylcyclopenta[c]pyrrol-4(2H)-one](/img/structure/B14096487.png)
![3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14096492.png)
![3-(4-methoxybenzyl)-1-(naphthalen-1-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14096495.png)

![5-(2-hydroxy-3,5-dimethylphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14096502.png)

![2-[3-(1H-imidazol-1-yl)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096506.png)
![2-((5-(4-bromophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B14096509.png)
